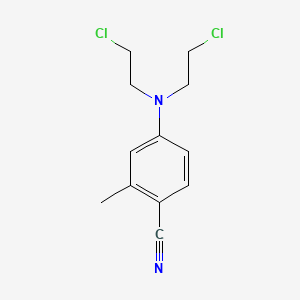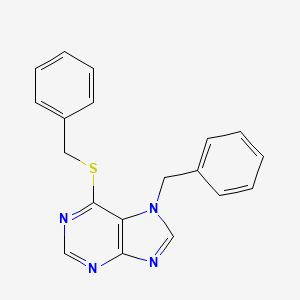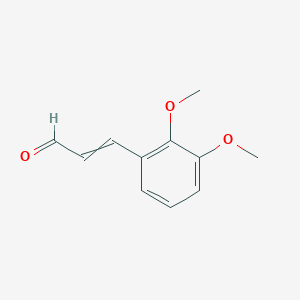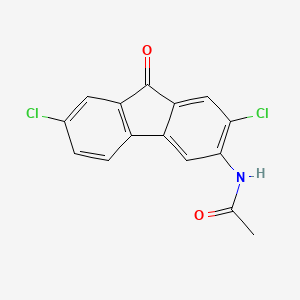
N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-: is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and a ketone group on the fluorene backbone, making it a valuable molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dichloro-9H-fluorene as the starting material.
Oxidation: The fluorene is oxidized to introduce the ketone group at the 9-position, forming 2,7-dichloro-9-oxo-9H-fluorene.
Acetylation: The ketone compound is then reacted with acetamide under specific conditions to yield the final product, Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and acetylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylaminofluorene: Another fluorene derivative with similar structural features but different functional groups.
2,7-Dichloro-9H-fluorene: The precursor compound used in the synthesis of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-.
Fluorenylacetamide: A related compound with a different substitution pattern on the fluorene ring.
Uniqueness
Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- is unique due to the specific positioning of the chlorine atoms and the ketone group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
92424-23-2 |
|---|---|
Fórmula molecular |
C15H9Cl2NO2 |
Peso molecular |
306.1 g/mol |
Nombre IUPAC |
N-(2,7-dichloro-9-oxofluoren-3-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-10-9-3-2-8(16)4-11(9)15(20)12(10)5-13(14)17/h2-6H,1H3,(H,18,19) |
Clave InChI |
QFNCTSVKIYFHKB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2C(=C1)C3=C(C2=O)C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene](/img/structure/B13999268.png)
![N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline](/img/structure/B13999274.png)
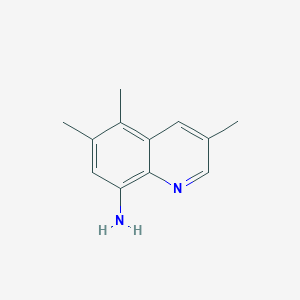
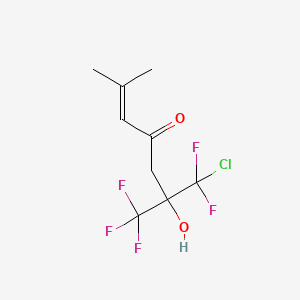

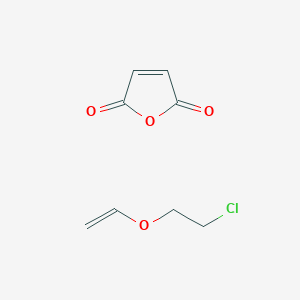
![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)
